molecular formula C26H27N3O2 B2515685 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1207053-41-5

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2515685
CAS No.: 1207053-41-5
M. Wt: 413.521
InChI Key: DNCQAQXVCFRONP-UHFFFAOYSA-N
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Description

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl moiety.

    Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced through an acylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the indolin-6-yl intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalenyl group.

    1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a naphthalenyl group.

Uniqueness

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of both the cyclopentanecarbonyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(20-7-1-2-8-20)29-15-14-19-12-13-22(16-24(19)29)28-26(31)27-17-21-10-5-9-18-6-3-4-11-23(18)21/h3-6,9-13,16,20H,1-2,7-8,14-15,17H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQAQXVCFRONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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